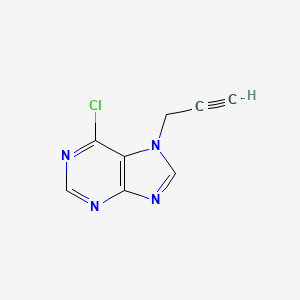
1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-4,4,4-trifluorobutan-1-one is an organic compound characterized by the presence of a chlorophenyl group and a trifluorobutanone moiety
Méthodes De Préparation
The synthesis of 1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-one typically involves the reaction of 2-chlorobenzaldehyde with trifluoroacetone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(2-Chlorophenyl)-4,4,4-trifluorobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-4,4,4-trifluorobutan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be used in studies involving enzyme inhibition or as a model compound for studying metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to certain targets, while the chlorophenyl group may contribute to its overall activity. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
1-(2-Chlorophenyl)-4,4,4-trifluorobutan-1-one can be compared to similar compounds such as:
1-(2-Chlorophenyl)-2,2,2-trifluoroethanone: This compound has a similar structure but with a shorter carbon chain.
1-(2-Chlorophenyl)-4,4,4-trifluorobutan-2-one: Differing in the position of the ketone group.
1-(2-Chlorophenyl)-4,4,4-trifluorobutan-1-ol: The alcohol derivative of the compound. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-one involves the introduction of a chloro group onto a phenyl ring, followed by the addition of three fluorine atoms onto a butanone molecule. The final product is a ketone with a chlorophenyl and trifluorobutyl substituent.", "Starting Materials": ["2-chlorophenol", "butanone", "fluorine gas", "catalyst"], "Reaction": [ "1. Chlorination of 2-chlorophenol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to form 2-chlorophenyl chloride.", "2. Addition of 2-chlorophenyl chloride to butanone in the presence of a catalyst such as aluminum chloride to form 1-(2-chlorophenyl)-butan-1-one.", "3. Introduction of three fluorine atoms onto the butanone molecule using fluorine gas in the presence of a catalyst such as antimony pentachloride to form 1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-one." ] } | |
Numéro CAS |
1340416-25-2 |
Formule moléculaire |
C10H8ClF3O |
Poids moléculaire |
236.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




